molecular formula C10H8ClFN2S B2875827 5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine CAS No. 893724-17-9

5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine

Cat. No.: B2875827
CAS No.: 893724-17-9
M. Wt: 242.7
InChI Key: XCLVAYKNTWGKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine is a high-purity organic compound supplied for research and development purposes. This chemical features a 1,3-thiazole core, a privileged structure in medicinal chemistry known for its prevalence in pharmacologically active molecules . The thiazole ring is substituted with an amine group at the 2-position and a (3-chloro-4-fluorophenyl)methyl group at the 5-position. The inclusion of both chlorine and fluorine atoms on the phenyl ring is a common strategy in drug design; the chlorine can influence the molecule's electrophilicity and interaction with biological targets, while the fluorine atom, with its similar van der Waals radius to oxygen and hydrogen, can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity, thereby improving its ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This compound is part of a class of molecules with demonstrated significance in scientific research. Thiazole derivatives have served as key scaffolds in the development of therapeutic agents for a wide range of conditions, including antimicrobials , antiretrovirals , and antineoplastics . Researchers utilize this specific chemical as a building block in organic synthesis and for investigating new bioactive substances. Its structure makes it a valuable intermediate for developing potential inhibitors and for structure-activity relationship (SAR) studies. Notice: This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

5-[(3-chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2S/c11-8-4-6(1-2-9(8)12)3-7-5-14-10(13)15-7/h1-2,4-5H,3H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLVAYKNTWGKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=CN=C(S2)N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a foundational approach for constructing the thiazole core. This method involves the cyclocondensation of α-halo ketones with thiourea derivatives. For 5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine, the synthesis begins with the reaction of 3-chloro-4-fluorobenzyl bromide with thiourea in the presence of a base such as triethylamine. The intermediate thiazole-2-amine is subsequently isolated and purified via recrystallization.

Key Reaction Conditions :

  • Solvent : Ethanol or dioxane
  • Temperature : 60–80°C
  • Catalyst : Triethylamine (2.5 equiv)
  • Yield : 68–75%

One-Pot Synthesis Using Trichloroisocyanuric Acid (TCCA)

A modern one-pot methodology employs trichloroisocyanuric acid (TCCA) as a chlorinating agent to generate α-chloro ketones in situ. Acetophenone derivatives react with TCCA in ethanol at 80°C, forming reactive intermediates that subsequently cyclize with thiourea in the presence of a Ca/4-MePyr IL@ZY-Fe3O4 nanocatalyst.

Advantages :

  • Eliminates isolation of intermediates.
  • Reduces reaction time to 2–3 hours.
  • Achieves yields up to 88%.

Mechanistic Insight :
TCCA chlorinates the acetophenone derivative to form an α-chloro ketone, which undergoes nucleophilic attack by thiourea. The nanocatalyst facilitates C–S bond formation and ring closure, enhancing regioselectivity.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Patent US10351556B2 discloses a scalable process utilizing continuous flow reactors for thiazole synthesis. The method ensures precise temperature control and rapid mixing, critical for handling exothermic intermediates.

Process Parameters :

Parameter Value
Residence Time 15–20 minutes
Temperature 70°C
Pressure 2–3 bar
Catalyst Loading 1.5 wt%
Annual Capacity 10–15 metric tons

This system minimizes side reactions, achieving a purity of >99.5% as confirmed by HPLC.

Solvent Optimization for Large-Scale Reactions

Polar aprotic solvents such as dimethylformamide (DMF) enhance reaction kinetics by stabilizing charged intermediates. However, industrial processes often substitute DMF with cyclopentyl methyl ether (CPME) due to its lower toxicity and higher boiling point (106°C), facilitating easier solvent recovery.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

Method Yield (%) Purity (%) Reaction Time Scalability
Hantzsch Synthesis 68–75 98.2 6–8 hours Moderate
One-Pot TCCA 85–88 99.1 2–3 hours High
Continuous Flow 90–92 99.5 15–20 minutes Industrial

The continuous flow method outperforms batch processes in yield and scalability but requires significant capital investment.

Purification and Characterization

Recrystallization Techniques

The crude product is purified via recrystallization from acetonitrile or ethanol/water mixtures. Acetonitrile yields needle-shaped crystals with a melting point of 190–192°C, consistent with literature values.

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6): δ 7.45–7.52 (m, 3H, aromatic), 4.32 (s, 2H, CH2), 2.85 (s, 2H, NH2).
  • FT-IR : Peaks at 3429 cm⁻¹ (N–H stretch), 1635 cm⁻¹ (C=N stretch).
  • HPLC : Retention time = 6.7 minutes (C18 column, 70:30 acetonitrile/water).

Challenges and Optimization Strategies

Regioselectivity in Thiazole Formation

The position of the benzyl substituent (C-5 vs. C-4) is influenced by the electronic nature of the aryl group. Electron-withdrawing substituents like chlorine and fluorine direct substitution to the C-5 position via resonance stabilization of the transition state.

Byproduct Mitigation

Side products such as 4-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine arise from competing reaction pathways. Gradient elution chromatography (hexane/ethyl acetate) effectively separates isomers.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents can enhance the compound’s ability to interact with biological macromolecules, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and biological activities of 5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine and related compounds:

Compound Name Molecular Formula Substituents Key Activities/Applications References
This compound C₁₀H₈ClFN₂S 3-Cl, 4-F benzyl at C5 of thiazole Research chemical; antimicrobial potential
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine C₁₆H₁₂ClFN₂S 4-F phenyl at C4; N-linked 3-Cl-2-Me phenyl Antibacterial activity (Gram-positive bacteria)
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine C₉H₆Cl₂N₂S N-linked 2,4-diCl phenyl Structural studies; no explicit bioactivity
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine C₁₀H₈ClFN₂S 4-Cl, 2-F benzyl at C5 of thiazole Bioactivity under investigation
5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrochloride C₁₁H₁₂Cl₂N₂S 3-Cl benzyl and 4-Me groups on thiazole Available as a research chemical
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine C₈H₆FN₃S 3-F phenyl on thiadiazole Insecticidal, fungicidal activities

Biological Activity

5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant research findings and data.

Molecular Characteristics:

  • Molecular Formula: C15H15ClFN3S
  • Molecular Weight: 290.81 g/mol
  • CAS Number: 893724-17-9

The synthesis of this compound typically employs the Hantzsch thiazole synthesis method, which involves the reaction of substituted thioureas with α-halo ketones. For example, the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under ethanol conditions yields the desired thiazole derivative .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial strains. In vitro studies indicate its effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .

Anticancer Activity

Research has shown that thiazole derivatives exhibit promising anticancer properties. The compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values indicate significant cytotoxic effects, suggesting that structural modifications can enhance its efficacy .

Table 1: IC50 Values of this compound Against Cancer Cell Lines

Cell LineIC50 (µg/mL)
MCF-71.98 ± 1.22
HepG22.10 ± 0.95

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The presence of chloro and fluoro substituents enhances its lipophilicity and facilitates interactions with biological macromolecules such as enzymes and receptors. The thiazole ring contributes to hydrogen bonding and π-π interactions critical for binding to target proteins .

Case Studies

Case Study 1: Anticancer Research
A study involving the evaluation of various thiazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against human glioblastoma U251 cells. Molecular dynamics simulations indicated that these compounds primarily interact through hydrophobic contacts with target proteins, enhancing their anticancer potential .

Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antibacterial activity of thiazole derivatives, this compound showed superior efficacy against Chromobacterium violaceum compared to standard antibiotics. This finding underscores the compound's potential as a lead structure for developing new antimicrobial agents .

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